tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Protection of Functional Groups: tert-Butyl groups are often used to protect sensitive functional groups during the synthesis.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
tert-Butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-formylazetidine-1-carboxylate: Lacks the dimethyl substitution, which may affect its reactivity and applications.
tert-Butyl 3-formyl-2-methylazetidine-1-carboxylate: Has only one methyl group, leading to different steric and electronic properties.
tert-Butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate: Contains a five-membered ring instead of a four-membered ring, affecting its chemical behavior.
Properties
CAS No. |
2446668-77-3 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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